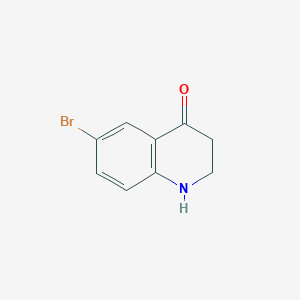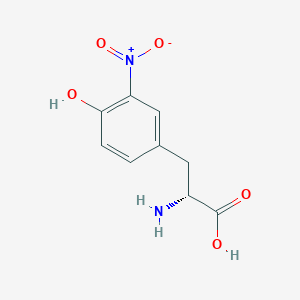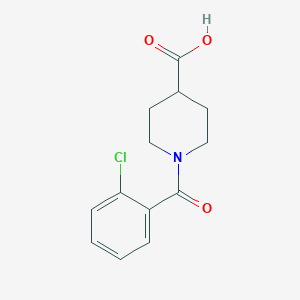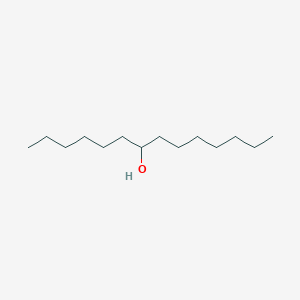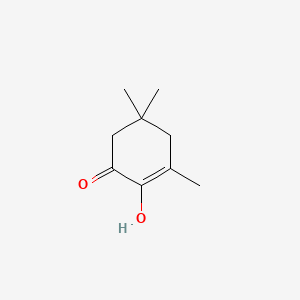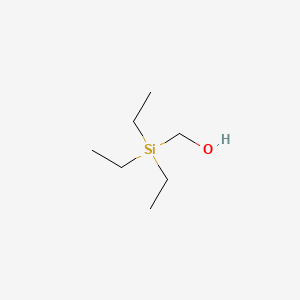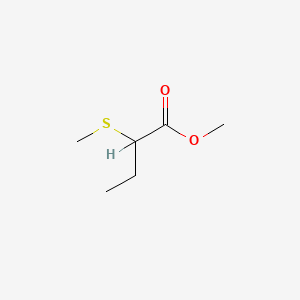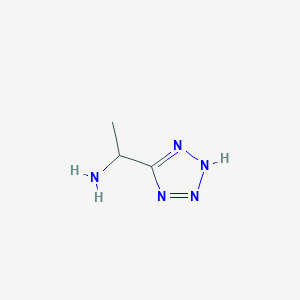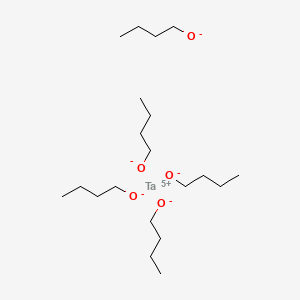
1-丁醇,钽(5+)盐(5:1)
描述
“1-Butanol, tantalum(5+) salt (5:1)” is also known as Tantalum butoxide, Tantalum pentabutoxide, or Pentabutoxytantalum . It’s a compound that involves the metal tantalum and the organic compound 1-butanol .
Molecular Structure Analysis
The molecular formula of “1-Butanol, tantalum(5+) salt (5:1)” is C20H45O5Ta . This indicates that the compound consists of 20 carbon atoms, 45 hydrogen atoms, 5 oxygen atoms, and 1 tantalum atom .Physical And Chemical Properties Analysis
Tantalum is a rare, hard, and very dense elemental metal with a lustrous, gray-blue silver appearance . It’s known for its exceptional corrosion resistance and high melting point . Tantalum compounds, like “1-Butanol, tantalum(5+) salt (5:1)”, would share some of these properties but would also have unique properties depending on the specific compound .科学研究应用
Electrochemical Reduction of Tantalum Halides
- Scientific Field: Electrochemistry .
- Application Summary: The electrodeposition of tantalum-titanium–based films using different tantalum and titanium halides was investigated .
- Methods of Application: Cyclic voltammetry was used to analyse the electrochemistry of the electrolytes and potentiostatic deposition was performed to evaluate the feasibility of electrodepositing tantalum-titanium–based layers .
- Results: While titanium halides considerably retarded the reduction of tantalum pentahalides and inhibited electrodeposition in many electrolytes, an electrolyte composition from which tantalum and titanium-containing layers could be deposited was identified .
Spectroscopy of Tantalum (V)
- Scientific Field: Spectroscopy .
- Application Summary: FTIR spectroscopic and electrochemical characterizations of tantalum (V) in 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (Pyr 14 TFMS)-TaCl 5 ionic liquids are performed .
- Methods of Application: On the basis of FTIR spectra the electrochemical active species are identified .
- Results: The dominant species are the oxochloride complexes of tantalum (V). Cyclic voltammograms of Pyr 14 TFMS-TaCl 5 mixtures at 80 °C exhibit three reduction peaks .
Electrochemical Reduction of Tantalum and Titanium Halides
- Scientific Field: Electrochemistry .
- Application Summary: The electrodeposition of tantalum-titanium–based films using different tantalum and titanium halides was investigated in two ionic liquids .
- Methods of Application: Cyclic voltammetry was used to analyse the electrochemistry of the electrolytes and potentiostatic deposition was performed to evaluate the feasibility of electrodepositing tantalum-titanium–based layers .
- Results: An electrolyte composition from which tantalum and titanium-containing layers could be deposited was identified .
Liquid–Liquid Equilibrium of Water + 1-Butanol + Inorganic Salt Systems
- Scientific Field: Physical Chemistry .
- Application Summary: Liquid–liquid equilibria (LLE) and tie-line data of systems containing 1-butanol, water and various inorganic salts were investigated .
- Methods of Application: Experimental data were correlated using a modified extended UNIQUAC model .
- Results: The salt decreases mutual solubilities of these two solvents leading to a higher degree of phase separation at equilibrium .
Biobutanol Production from Cyanobacteria
- Scientific Field: Biofuel Production .
- Application Summary: Cyanobacteria have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol . This process is seen as an attractive approach for sustainable biofuel production .
- Methods of Application: The cyanobacteria are genetically modified and then used to convert CO2 into butanol through photosynthesis .
- Results: The review explores the recent advances in biobutanol production from cyanobacteria and discusses both third and fourth-generation butanol synthesis .
Liquid–Liquid Equilibrium of Water + 1-Butanol + Inorganic Salt Systems
- Scientific Field: Physical Chemistry .
- Application Summary: Liquid–liquid equilibria (LLE) and tie-line data of systems containing 1-butanol, water and various inorganic salts were investigated .
- Methods of Application: Experimental data were correlated using a modified extended UNIQUAC model .
- Results: The salt decreases mutual solubilities of these two solvents leading to a higher degree of phase separation at equilibrium .
安全和危害
属性
IUPAC Name |
butan-1-olate;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C4H9O.Ta/c5*1-2-3-4-5;/h5*2-4H2,1H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWLRPWMJEJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45O5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890867 | |
| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, tantalum(5+) salt (5:1) | |
CAS RN |
51094-78-1 | |
| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051094781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum pentabutanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



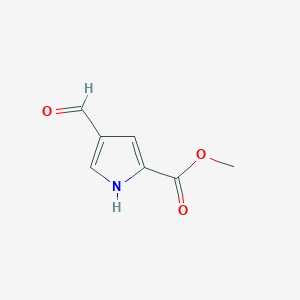
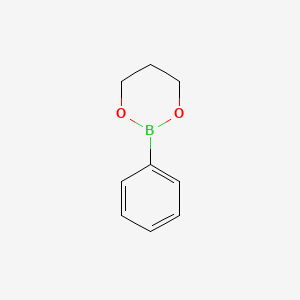
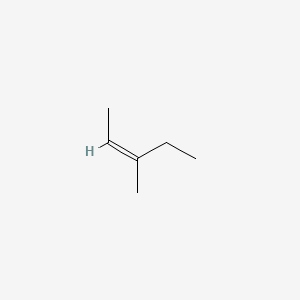
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)

